molecular formula C9H16O2 B13560985 1-Propylcyclopentane-1-carboxylic acid CAS No. 63399-61-1

1-Propylcyclopentane-1-carboxylic acid

Cat. No.: B13560985
CAS No.: 63399-61-1
M. Wt: 156.22 g/mol
InChI Key: JUNDTCLZRYFZLT-UHFFFAOYSA-N
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Description

1-Propylcyclopentane-1-carboxylic acid (CAS 1469203-24-4) is a cyclopentane carboxylic acid derivative of significant interest in modern synthetic and medicinal chemistry. This compound serves as a key model substrate in the study of transannular C–H functionalization, a cutting-edge method for the molecular editing of saturated carbocycles . Its primary research value lies in its use with specialized ligands, such as quinuclidine-pyridones, to achieve highly selective γ-methylene C–H arylation . This transformation is a powerful tool for the direct, single-step modification of pre-formed ring systems, enabling rapid access to complex, functionalized structures that are important intermediates in pharmaceutical development . The rigid cyclic structure provided by the cyclopentane ring helps control molecular shape and reduce rotatable bonds, which are desirable properties in drug design . Researchers utilize this compound to develop new routes to biologically active small molecules, potentially shortening synthetic sequences that previously required many steps . This product is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

CAS No.

63399-61-1

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1-propylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C9H16O2/c1-2-5-9(8(10)11)6-3-4-7-9/h2-7H2,1H3,(H,10,11)

InChI Key

JUNDTCLZRYFZLT-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCCC1)C(=O)O

Origin of Product

United States

Preparation Methods

Key features:

  • Utilizes palladium catalysis with ligand assistance for regioselectivity.
  • Applicable to cyclopentane rings with substituents at the α-position.
  • Yields range from 37% to 70%, depending on the aryl coupling partner and reaction conditions.
  • Provides diastereocontrol and allows variation of aryl substituents, facilitating the synthesis of biologically active derivatives.

Reaction scheme:

α-Propyl-cyclopentane carboxylic acid + Aryl iodide → γ-Arylated cyclopentane carboxylic acid

This approach is notable for its efficiency, reducing synthetic steps compared to traditional multi-step routes, and for its regioselectivity, which is crucial for subsequent functionalization.

Cyclization and Oxidation of Cyclopentane Derivatives

Traditional methods involve constructing the cyclopentane ring followed by oxidation to introduce the carboxylic acid group. These methods often utilize cycloalkane precursors with suitable functional groups that can be oxidized under controlled conditions.

Example:

Multi-step Synthesis via Cycloaddition and Functional Group Interconversion

Another approach involves constructing the cyclopentane core through cycloaddition reactions, such as Diels-Alder reactions, followed by functional group transformations.

Example:

  • Cycloaddition of dienes with suitable dienophiles to form cyclopentane rings, followed by oxidation to introduce the carboxylic acid group.

Advantages:

  • High regio- and stereoselectivity.
  • Flexibility in introducing various substituents prior to ring formation.

Synthesis of Propyl Substituent on Cyclopentane

The propyl substituent at the 1-position can be introduced via alkylation or Grignard reactions on cyclopentane derivatives, followed by oxidation to the acid.

Example:

  • Alkylation of cyclopentane with propyl halides under radical or nucleophilic conditions, then oxidation of the resulting alkylated cyclopentane to the corresponding carboxylic acid.

Data Summary Table: Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yield Range
Transannular C–H arylation Palladium catalysis, ligand assistance One-step, regioselective, versatile Requires specific ligands, optimization needed 37% – 70%
Oxidative functionalization KMnO₄, Cr-based oxidants Direct, straightforward for oxidizable precursors Over-oxidation risk, multi-step if starting from simple cycloalkanes Variable, often moderate
Cycloaddition + oxidation Diels-Alder, oxidants Stereoselective, high regio-control Multi-step, requires precise conditions Variable, often moderate
Alkylation + oxidation Propyl halides, oxidation reagents Flexible, straightforward for substituent installation Possible side reactions, requires purification Variable

Chemical Reactions Analysis

1-Propylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form corresponding ketones or aldehydes under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in substitution reactions, where the carboxylic acid group can be converted to esters, amides, or other derivatives using appropriate reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Alcohols (for esterification), amines (for amidation).

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Esters, amides.

Scientific Research Applications

1-Propylcyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of cyclic compounds and chiral molecules.

    Biology: Investigated for its potential role in biological systems and as a precursor for bioactive molecules.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-propylcyclopentane-1-carboxylic acid exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex molecules. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, leading to desired biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-propylcyclopentane-1-carboxylic acid with analogs based on substituent type, molecular properties, and applications derived from the evidence:

Table 1: Key Properties of Cyclopentanecarboxylic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications References
1-Phenylcyclopentanecarboxylic acid C₁₂H₁₄O₂ 190.24 Phenyl Pharmaceutical impurity standard; high lipophilicity
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid C₇H₉F₃O₂ 182.14 Trifluoromethyl Enhanced acidity (electron-withdrawing group); agrochemical research
2-Propylcyclopentane-1-carboxylic acid C₉H₁₆O₂ 156.22 Propyl (2-position) Limited data; structural isomerism studied
1-Cyanocyclopentanecarboxylic acid C₇H₉NO₂ 139.15 Cyano Corrosive; synthetic intermediate
1-Allylcyclopropanecarboxylic acid C₇H₁₀O₂ 126.15 Allyl (cyclopropane) Synthetic building block; strained ring system

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (e.g., Trifluoromethyl, Cyano): The trifluoromethyl group in 1-(trifluoromethyl)cyclopentane-1-carboxylic acid increases acidity (pKa reduction) due to its strong electron-withdrawing nature, enhancing solubility in polar solvents . The cyano group in 1-cyanocyclopentanecarboxylic acid confers reactivity, enabling participation in nucleophilic additions or hydrolysis, but also raises safety concerns (corrosive handling required) .
  • Hydrophobic/Alkyl Groups (e.g., Propyl, Phenyl): The phenyl group in 1-phenylcyclopentanecarboxylic acid significantly increases lipophilicity (logP ~2.5 estimated), making it suitable for hydrophobic interactions in drug design .

Structural Isomerism and Positional Effects

The distinction between 1-propyl and 2-propyl isomers (e.g., 2-propylcyclopentane-1-carboxylic acid) lies in steric and electronic effects. The 1-propyl derivative likely exhibits greater steric hindrance near the carboxylic acid group, which may reduce enzymatic degradation rates compared to the 2-isomer .

Biological Activity

1-Propylcyclopentane-1-carboxylic acid (PCPCA) is an organic compound characterized by its cyclopentane structure substituted with a propyl group and a carboxylic acid functional group. This unique configuration provides PCPCA with distinct biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of PCPCA, synthesizing findings from various studies, including its chemical properties, biological effects, and potential therapeutic applications.

  • Molecular Formula : C₈H₁₄O₂
  • Molecular Weight : Approximately 142.19 g/mol
  • Structure : The compound consists of a cyclopentane ring with a propyl group attached to one carbon and a carboxylic acid group attached to another.

Biological Activity

PCPCA has been investigated for various biological activities, particularly its potential therapeutic effects. Key findings include:

1. Anticancer Activity

  • PCPCA has shown promise as an inhibitor of specific enzymes associated with cancer progression. Studies indicate that derivatives of cyclopentane carboxylic acids can act as inhibitors for enzymes such as AKR1C1 and AKR1C3, which are involved in hormone-dependent cancers . The transannular C–H arylation of cyclopentane carboxylic acids has been explored to create compounds that exhibit significant biological activity, suggesting that modifications to the PCPCA structure could enhance its anticancer properties.

2. Antimicrobial Properties

3. Toxicological Profile

  • Preliminary toxicity assessments indicate that PCPCA and its derivatives may exhibit low toxicity levels in sub-chronic exposure studies. For instance, propionic acid derivatives have been shown to have no significant systemic toxicity at certain dosage levels . This low toxicity profile enhances the appeal of PCPCA for therapeutic applications.

Study 1: Enzyme Inhibition

A study focused on the synthesis of γ-arylated cycloalkane carboxylic acids demonstrated that derivatives of cyclopentane carboxylic acids possess significant inhibitory effects on AKR enzymes. The research highlighted the efficacy of these compounds in reducing tumor growth in vitro, supporting their potential as anticancer agents .

Study 2: Antimicrobial Activity

In another investigation, structurally similar compounds were tested for their ability to inhibit bacterial growth. The results indicated that certain derivatives showed effective antimicrobial properties against various strains, suggesting that PCPCA could be further explored for similar applications.

Comparative Analysis

The following table summarizes the biological activities and characteristics of PCPCA compared to related compounds:

Compound NameMolecular FormulaBiological ActivityNotes
This compoundC₈H₁₄O₂Potential anticancer and antimicrobialLow toxicity profile
2-Methylcyclopentane-1-carboxylic acidC₈H₁₄O₂AntimicrobialSimilar structure
Cyclopentane-1-carboxylic acidC₅H₈O₂Limited biological activityLacks branched alkyl substituent

Q & A

Q. What synthetic strategies are recommended for 1-Propylcyclopentane-1-carboxylic acid, and how do reaction parameters affect yield?

Synthesis typically involves multi-step reactions starting from cyclopentane derivatives. For example, alkylation of cyclopentane-1-carboxylic acid precursors with propyl halides under basic conditions (e.g., NaH in THF) can introduce the propyl group. Reaction temperature (0–25°C) and stoichiometric ratios of reagents significantly influence regioselectivity and yield . Purification via recrystallization or column chromatography is critical to isolate the product.

Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?

  • NMR (¹H/¹³C): Identifies substituent positions on the cyclopentane ring and confirms carboxylic acid proton exchange.
  • IR Spectroscopy: Detects carboxylic acid C=O stretching (~1700 cm⁻¹) and O-H bonds (~2500–3000 cm⁻¹).
  • Mass Spectrometry (EI/ESI): Validates molecular weight (e.g., C₉H₁₆O₂: MW 156.22) and fragmentation patterns .
  • X-ray Crystallography: Resolves stereochemistry if chiral centers are present .

Q. How does pH influence the solubility and stability of this compound?

The carboxylic acid group confers pH-dependent solubility: it is poorly soluble in water at neutral pH but dissolves in alkaline conditions (e.g., NaOH solutions). Stability decreases under strong acidic/basic conditions due to hydrolysis. Storage at 2–8°C in inert atmospheres (N₂/Ar) is recommended to prevent degradation .

Advanced Research Questions

Q. What role does ring strain play in the reactivity of this compound during substitution reactions?

The cyclopentane ring exhibits moderate angle strain (≈25° deviation from ideal tetrahedral geometry), enhancing susceptibility to ring-opening or functionalization at the α-carbon. For instance, nucleophilic substitution at the carboxylic acid β-position is accelerated compared to linear analogs. Computational studies (DFT) can predict reaction sites by analyzing electron density distribution .

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

  • Chiral Chromatography: Use cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases.
  • Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively esterify one enantiomer.
  • Asymmetric Synthesis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation steps to induce stereoselectivity .

Q. What computational approaches predict the bioactivity of this compound against enzymatic targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding affinity to targets like cyclooxygenase-2 (COX-2). Pharmacophore modeling identifies critical interaction sites (e.g., hydrogen bonding with Arg120). QSAR studies correlate substituent effects (e.g., propyl chain length) with inhibitory activity .

Q. How can reaction optimization mitigate byproduct formation in the synthesis of this compound?

  • Temperature Control: Lower temperatures (0–5°C) reduce undesired aldol condensation.
  • Catalyst Screening: Pd/C or Ni catalysts improve selectivity in hydrogenation steps.
  • In Situ Monitoring: FTIR or HPLC tracks intermediate formation to adjust reagent addition rates .

Methodological Considerations

  • Contradiction Analysis: Conflicting data on optimal catalysts (e.g., Pd vs. Ni in hydrogenation) may arise from solvent polarity differences. Systematic DOE (Design of Experiments) is advised to identify robust conditions .
  • Data Reproducibility: Always cross-validate spectral data with PubChem or NIST databases to ensure accuracy .

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